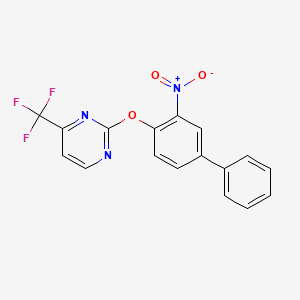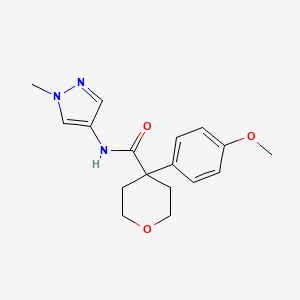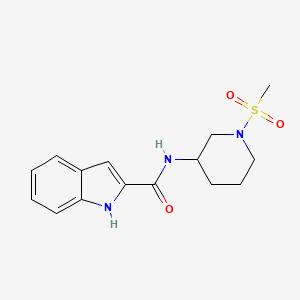
N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as MS-275 or Entinostat and belongs to the class of histone deacetylase inhibitors (HDACi).
Mécanisme D'action
MS-275 exerts its effects by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histones. Histones are proteins that play a crucial role in the regulation of gene expression. By inhibiting HDAC activity, MS-275 increases the acetylation of histones, leading to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects
MS-275 has been shown to have several biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neurodegenerative diseases, it has been shown to improve cognitive function and reduce neuroinflammation. In inflammatory diseases, it has been shown to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MS-275 in lab experiments is its specificity for HDAC enzymes, which reduces the risk of off-target effects. Another advantage is its ability to sensitize cancer cells to other chemotherapeutic agents, making it a promising candidate for combination therapy. However, one limitation is its potential toxicity, which requires careful dosing and monitoring.
Orientations Futures
There are several future directions for the research on MS-275. One direction is the development of more potent and selective HDAC inhibitors with fewer side effects. Another direction is the exploration of MS-275's potential applications in other fields such as epigenetics and immunotherapy. Finally, the combination of MS-275 with other drugs for the treatment of various diseases should be further investigated.
Conclusion
In conclusion, N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrazole-5-carboxamide or MS-275 is a promising compound with potential applications in various fields such as cancer research, neurodegenerative diseases, and inflammatory diseases. Its mechanism of action involves the inhibition of HDAC enzymes, leading to the activation of tumor suppressor genes and the inhibition of oncogenes. While MS-275 has several advantages for lab experiments, careful dosing and monitoring are required due to its potential toxicity. Finally, there are several future directions for the research on MS-275, including the development of more potent and selective HDAC inhibitors and the exploration of its potential applications in other fields.
Méthodes De Synthèse
The synthesis of MS-275 involves the reaction of 3-amino-1-methylsulfonylpiperidine with 5-chloro-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a base such as triethylamine (TEA). The resulting product is then purified using column chromatography to obtain pure MS-275.
Applications De Recherche Scientifique
MS-275 has been extensively studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and inflammatory diseases. In cancer research, MS-275 has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3S/c1-18(16,17)14-6-2-3-8(7-14)12-10(15)9-4-5-11-13-9/h4-5,8H,2-3,6-7H2,1H3,(H,11,13)(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQKMSIBEBRMTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)NC(=O)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-methyl-N-[(2-methylfuran-3-yl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7533069.png)
![[4-(4-Butan-2-ylphenyl)sulfonylpiperazin-1-yl]-cyclohexylmethanone](/img/structure/B7533082.png)
![3-cyano-N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]benzamide](/img/structure/B7533085.png)
![N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]pyridine-4-carboxamide](/img/structure/B7533092.png)
![[2-(Cyclopropylamino)-2-oxoethyl] 2-(4-methylphenyl)sulfanylacetate](/img/structure/B7533103.png)
![N-[3-[[(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]phenyl]oxolane-2-carboxamide](/img/structure/B7533106.png)
![N-[4-(3,3-dimethyl-2-oxobutyl)sulfanylphenyl]acetamide](/img/structure/B7533119.png)
![N-[3-oxo-3-(propan-2-ylamino)propyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7533126.png)
![2-tert-butyl-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7533134.png)



![2-methylsulfanyl-N-(4-thieno[3,2-d]pyrimidin-4-yloxyphenyl)acetamide](/img/structure/B7533168.png)
![N-(1-methylsulfonylpiperidin-3-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7533171.png)
